molecular formula C15H13F3O3 B6380419 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1261904-24-8

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380419
CAS RN: 1261904-24-8
M. Wt: 298.26 g/mol
InChI Key: JKDLQWHYEROBLF-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (also known as 2-methoxy-5-(trifluoromethyl)phenol) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in common organic solvents and has a melting point of approximately 70°C. This compound has been used in a variety of applications, including synthesis, chromatography, and biology.

Scientific Research Applications

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals and other compounds, as well as in the purification of compounds by chromatography. It is also used in the synthesis of other compounds, such as aryl amines, aryl halides, and aryl sulfonates. Additionally, it has been used in the synthesis of organic catalysts, such as palladium complexes, and in the synthesis of fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule it is attached to. This can be used to control the reactivity of a molecule, allowing chemists to tailor the reactivity of a molecule to their desired application.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have an effect on enzyme activity, as it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on cell growth and proliferation.

Advantages and Limitations for Lab Experiments

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, with a low melting point and good solubility in common organic solvents. Additionally, it is relatively inexpensive and readily available. However, it can be toxic if inhaled or ingested, so care must be taken when handling this compound.

Future Directions

The future directions for the use of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are numerous. It could be used in the development of new pharmaceuticals and other compounds, as well as in the purification of compounds by chromatography. Additionally, it could be used in the synthesis of organic catalysts, such as palladium complexes, and in the synthesis of fluorescent dyes. Additionally, it could be used in the study of enzyme activity and gene expression, as well as in the study of cell growth and proliferation. Finally, it could be used in the development of new methods for the synthesis of compounds.

Synthesis Methods

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized via a number of methods. The most common method is the reaction of 2-methoxy-5-trifluoromethylphenol with a Grignard reagent, such as methylmagnesium bromide, in an aprotic solvent. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenol with an alkyl halide, such as ethyl bromide, in the presence of a base, such as sodium hydroxide. This method also produces the desired compound in high yields.

properties

IUPAC Name

2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDLQWHYEROBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685788
Record name 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1261904-24-8
Record name 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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